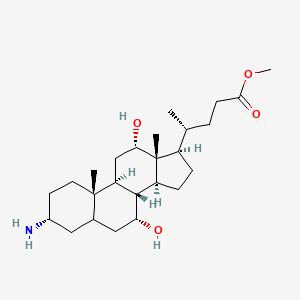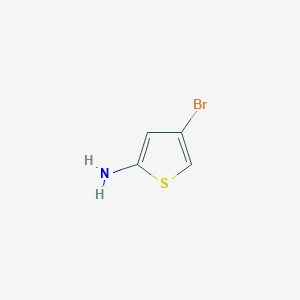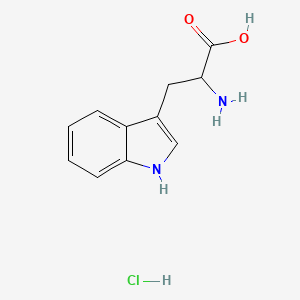
D-(+)-tryptophan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Tryptophan hydrochloride: is a stereoisomer of the amino acid tryptophan, which is essential in the human diet. It is characterized by the presence of an indole functional group and is occasionally found in naturally produced peptides. This compound is particularly significant in various biochemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-tryptophan hydrochloride typically involves the resolution of racemic tryptophan or the direct synthesis from precursor compounds. One common method includes the use of enzymatic resolution, where specific enzymes selectively react with one enantiomer, leaving the desired D-(+)-tryptophan. Another method involves chemical synthesis using chiral catalysts that favor the formation of the D-(+)-enantiomer.
Industrial Production Methods: Industrial production often employs fermentation processes using genetically modified microorganisms that can produce D-(+)-tryptophan. These microorganisms are cultured in controlled environments, and the compound is extracted and purified from the fermentation broth. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Tryptophan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert the compound into tryptamine.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: Various substituted tryptophan derivatives
Scientific Research Applications
Chemistry: D-(+)-Tryptophan hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound to understand the behavior of amino acids in biological systems.
Medicine: Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role in neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
D-(+)-Tryptophan hydrochloride exerts its effects primarily through its role as a precursor to serotonin. The compound is metabolized by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. This neurotransmitter plays a vital role in regulating mood, sleep, and appetite.
Comparison with Similar Compounds
L-Tryptophan: The L-enantiomer of tryptophan, which is more commonly found in nature and is also a precursor to serotonin.
Tryptamine: A decarboxylation product of tryptophan, involved in various biological processes.
5-Hydroxytryptophan: An intermediate in the synthesis of serotonin from tryptophan.
Uniqueness: D-(+)-Tryptophan hydrochloride is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors differently compared to its L-counterpart. This makes it valuable in research settings where the stereospecific behavior of molecules is crucial.
Properties
CAS No. |
36760-46-0 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H |
InChI Key |
GTVXHTBGOYJORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
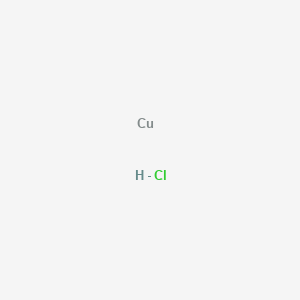
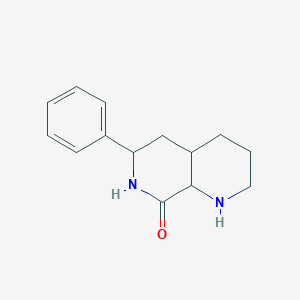
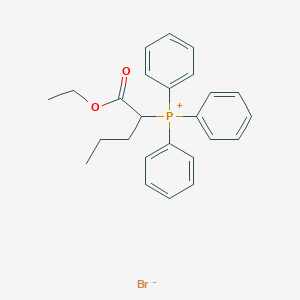
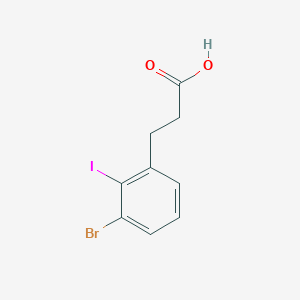
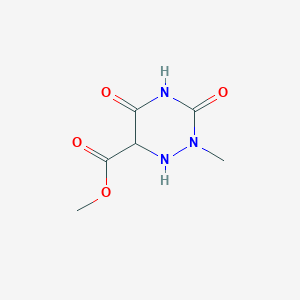
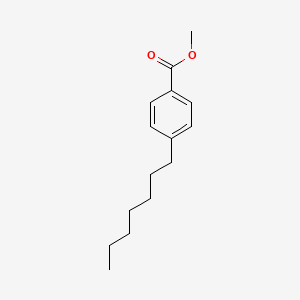
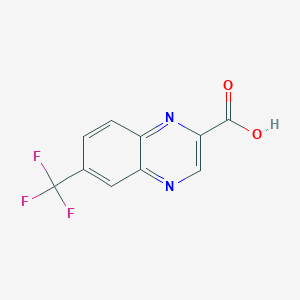
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12332914.png)
